N-tert-Butyl-2-(prop-1-en-2-yl)benzamide
Description
N-tert-Butyl-2-(prop-1-en-2-yl)benzamide is a substituted benzamide derivative featuring a tert-butyl amide group and a propenyl substituent at the ortho position of the benzene ring. This compound is synthesized via organometallic reactions, such as the coupling of N-tert-butylphthalimide with alkynyl bromides under magnesium-mercury amalgam conditions . Its structure is characterized by robust thermal stability and distinct spectroscopic signatures (e.g., IR carbonyl stretching at ~1650–1660 cm⁻¹), attributed to the electron-withdrawing amide group and steric bulk of the tert-butyl moiety.
Properties
CAS No. |
918867-78-4 |
|---|---|
Molecular Formula |
C14H19NO |
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-tert-butyl-2-prop-1-en-2-ylbenzamide |
InChI |
InChI=1S/C14H19NO/c1-10(2)11-8-6-7-9-12(11)13(16)15-14(3,4)5/h6-9H,1H2,2-5H3,(H,15,16) |
InChI Key |
VLJQBTIWWRDGIK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C1=CC=CC=C1C(=O)NC(C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-tert-Butyl-2-(prop-1-en-2-yl)benzamide typically involves the reaction of tert-butylamine with 2-(prop-1-en-2-yl)benzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
N-tert-Butyl-2-(prop-1-en-2-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the amide group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Formation of halogenated benzamides.
Scientific Research Applications
N-tert-Butyl-2-(prop-1-en-2-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-tert-Butyl-2-(prop-1-en-2-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target of interest.
Comparison with Similar Compounds
Key Observations :
- The tert-butyl group in N-tert-Butyl-2-(prop-1-en-2-yl)benzamide enhances steric hindrance, improving crystallinity compared to pivalamide analogs (e.g., N-(2-(prop-1-en-2-yl)phenyl)pivalamide), which exhibit lower yields (76% vs. 89%) under similar conditions .
- Substitution with heterocycles (e.g., pyrazolyl in 10d-2) increases synthetic complexity but achieves high yields (93%) due to favorable cyclization kinetics .
Physicochemical Properties
Table 2: Thermal and Spectroscopic Data
Key Observations :
- The tert-butyl group confers higher melting points (e.g., 136–138°C for pyrazolyl derivatives) compared to non-bulky analogs like N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (90°C) .
- Propenyl-substituted benzamides often exist as oils when incorporated into larger heterocycles (e.g., diazepines in ), whereas tert-butyl variants form stable crystals .
Reactivity and Functional Group Tolerance
- Electrophilic Substitution : The tert-butyl amide group deactivates the benzene ring, directing electrophiles to the ortho/para positions. This contrasts with electron-donating substituents (e.g., methoxy in ), which enhance para substitution .
- Oxidative Stability : The propenyl group in this compound resists oxidation under persulfate-activated conditions, unlike styrenyl analogs, which undergo rapid epoxidation .
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